2H-Pyridazin-3-one, 2-[(diphenylamino)methyl]-6-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyridazin-3-one, 2-[(diphenylamino)methyl]-6-hydroxy-: is a derivative of pyridazinone, a heterocyclic compound containing nitrogen atoms at positions 1 and 2 in a six-membered ring and an oxygen atom at position 3. Pyridazinone derivatives have attracted significant attention due to their diverse pharmacological activities, including antihypertensive, platelet aggregation inhibitory, cardiotonic, analgesic, anti-inflammatory, antinociceptive, and antiulcer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyridazin-3-one, 2-[(diphenylamino)methyl]-6-hydroxy- typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The most common synthesis method includes cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of phosphorus pentachloride (PCl5) .
Industrial Production Methods: Industrial production methods for pyridazinone derivatives often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of automated reactors and purification systems to streamline the synthesis process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2H-Pyridazin-3-one, 2-[(diphenylamino)methyl]-6-hydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with altered pharmacological properties.
Reduction: Reduction reactions can modify the functional groups, leading to changes in biological activity.
Substitution: Substitution reactions, particularly at the nitrogen or oxygen atoms, can produce a wide range of derivatives with diverse applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides under basic or acidic conditions.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, 2H-Pyridazin-3-one, 2-[(diphenylamino)methyl]-6-hydroxy- serves as a versatile building block for the synthesis of new compounds with potential therapeutic benefits. Its ability to undergo various chemical reactions makes it an attractive target for drug design and development .
Biology: The compound has shown promise in biological studies for its potential to inhibit enzymes and modulate biological pathways. It has been investigated for its antimicrobial, antidiabetic, and anticancer properties .
Medicine: In medicine, pyridazinone derivatives, including 2H-Pyridazin-3-one, 2-[(diphenylamino)methyl]-6-hydroxy-, have been explored for their potential to treat various conditions such as hypertension, inflammation, and pain. Their diverse pharmacological activities make them valuable candidates for drug development .
Industry: Industrially, the compound is used in the synthesis of agrochemicals and other specialty chemicals. Its ability to form stable derivatives with specific properties makes it useful in various industrial applications .
Mechanism of Action
The mechanism of action of 2H-Pyridazin-3-one, 2-[(diphenylamino)methyl]-6-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulating the enzyme’s conformation. It may also interact with receptors to modulate signaling pathways, leading to therapeutic effects . The specific molecular targets and pathways involved depend on the functional groups present in the compound and the nature of the biological system being studied .
Comparison with Similar Compounds
Pyridazine: A heterocyclic compound with nitrogen atoms at positions 1 and 2 in a six-membered ring.
Pyrimidine: A heterocyclic compound with nitrogen atoms at positions 1 and 3 in a six-membered ring.
Pyrazine: A heterocyclic compound with nitrogen atoms at positions 1 and 4 in a six-membered ring.
Uniqueness: 2H-Pyridazin-3-one, 2-[(diphenylamino)methyl]-6-hydroxy- is unique due to its specific functional groups, which confer distinct pharmacological properties. The presence of the diphenylamino and hydroxy groups enhances its ability to interact with biological targets, making it a valuable compound for drug design and development .
Properties
Molecular Formula |
C17H15N3O2 |
---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-[(N-phenylanilino)methyl]-1H-pyridazine-3,6-dione |
InChI |
InChI=1S/C17H15N3O2/c21-16-11-12-17(22)20(18-16)13-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12H,13H2,(H,18,21) |
InChI Key |
ZFMLKWCZAUEDOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N(CN2C(=O)C=CC(=O)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.